molecular formula C7H9ClN2O3 B13465443 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13465443
M. Wt: 204.61 g/mol
InChI Key: SAXUEJVNPMVYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride
  • 3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride
  • 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridin-4-one

Uniqueness: 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c10-7(11)6-4-3-8-2-1-5(4)9-12-6;/h8H,1-3H2,(H,10,11);1H

InChI Key

SAXUEJVNPMVYGO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(ON=C21)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.